molecular formula C10H12ClNO3S B14590917 N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride CAS No. 61341-03-5

N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride

Cat. No.: B14590917
CAS No.: 61341-03-5
M. Wt: 261.73 g/mol
InChI Key: RPUNZUMITPKBSM-UHFFFAOYSA-N
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Description

Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . This compound is characterized by the presence of a propanoyl chloride group and a 4-methylphenylsulfonylamino group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of propanoyl chloride with 4-methylphenylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoyl chloride, 3-[[(4-methylphenyl)sulfonyl]amino]- is unique due to the presence of both the propanoyl and sulfonylamino groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUNZUMITPKBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543672
Record name N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61341-03-5
Record name N-(4-Methylbenzene-1-sulfonyl)-beta-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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